5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-
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Overview
Description
Preparation Methods
The synthesis of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid typically involves several steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate compound. This intermediate is then cyclized in the presence of acetic anhydride to produce 6-methoxybenzofuran. Finally, demethylation with sodium 1-dodecanethiolate yields the desired product . This process is safe, cost-effective, environmentally benign, and scalable, making it suitable for industrial production .
Chemical Reactions Analysis
6-hydroxy-4-methoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Scientific Research Applications
6-hydroxy-4-methoxybenzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at other positions play a crucial role in its selectivity and potency. It can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
6-hydroxy-4-methoxybenzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:
6-hydroxybenzofuran: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and biological activities.
4-methoxybenzofuran: Lacks the hydroxyl and carboxylic acid groups, leading to variations in its reactivity and applications.
Properties
CAS No. |
88258-42-8 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c1-14-9-5-2-3-15-7(5)4-6(11)8(9)10(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
KDVZWLHVLNXYSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)O |
Origin of Product |
United States |
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